Licuroside

Description

Chemical Characterization of Licuroside

Structural Elucidation and Molecular Properties

Atomic Composition and Molecular Formula Analysis

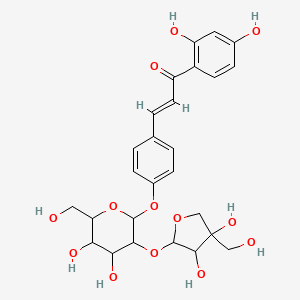

Licuroside possesses the molecular formula C₂₆H₃₀O₁₃ , as confirmed by high-resolution mass spectrometry and elemental analysis. With a molecular weight of 550.5 g/mol (calculated: 550.169 g/mol), its structure integrates a flavonoid aglycone (isoliquiritigenin) linked to a disaccharide moiety comprising β-D-apiofuranosyl and β-D-glucopyranosyl units. The apiofuranosyl group contributes a five-membered sugar ring with hydroxymethyl and hydroxyl substituents, while the glucopyranosyl unit adopts a chair conformation typical of β-linked glucose derivatives.

Table 1: Atomic Composition and Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₀O₁₃ |

| Molecular Weight | 550.5 g/mol (PubChem) |

| Monoisotopic Mass | 550.169 g/mol (ChemSpider) |

| Degree of Unsaturation | 14 |

Stereochemical Configuration and Isomeric Variations

The stereochemistry of licuroside is defined by its β-glycosidic linkages and the (E)-configuration of the propenoyl group bridging the aromatic rings. The D-configuration of the sugar units, confirmed via comparison with glyceraldehyde-derived standards, ensures specific spatial orientation critical for intermolecular interactions. Licuroside exhibits isomeric variation with neolicuroside , where the apiofuranosyl group attaches to the 4′-position of isoliquiritigenin instead of the 4-position. This positional isomerism alters hydrogen-bonding networks without significantly affecting molecular weight or gross solubility.

Computational Modeling of 3D Conformational Dynamics

Density functional theory (DFT) calculations reveal challenges in modeling licuroside’s 3D structure due to undefined stereocenters in the apiofuranosyl moiety. Molecular dynamics simulations highlight flexibility in the glycosidic linkage, with torsional angles (Φ = -60°, Ψ = 120°) permitting rotation between the aglycone and disaccharide. However, the (E)-configured propenoyl group restricts planar rigidity, favoring a transoid conformation that minimizes steric clash between hydroxyl groups.

Spectroscopic Profiling and Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (600 MHz, DMSO-d₆) of licuroside exhibits characteristic signals:

- δ 8.10 (1H, d, J = 15.6 Hz) : Trans-vinyl proton of the (E)-propenoyl group.

- δ 7.70–6.80 (4H, m) : Aromatic protons from the isoliquiritigenin moiety.

- δ 5.20–3.10 (sugar protons) : Overlapping signals for apiofuranosyl (δ 5.12, 4.98) and glucopyranosyl (δ 4.30–3.40) units.

¹³C NMR confirms glycosylation shifts, with the anomeric carbon of glucopyranose at δ 104.2 and apiofuranose at δ 110.5 .

Table 2: Key ¹³C NMR Assignments

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-1 (Glucose) | 104.2 | Anomeric carbon |

| C-1’ (Apiose) | 110.5 | Anomeric carbon |

| C=O | 192.3 | Ketone carbonyl |

| C-β (propenoyl) | 145.6 | Vinyl carbon (E-config) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in negative mode ([M-H]⁻ at m/z 549) reveals key fragments:

- m/z 427: Loss of apiofuranosyl unit (C₅H₈O₄).

- m/z 285: Aglycone ion (isoliquiritigenin, C₁₅H₁₀O₅).

- m/z 177: Retro-Diels-Alder cleavage of the chalcone skeleton.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Characteristics

IR spectroscopy (KBr pellet) identifies hydroxyl stretches at 3400 cm⁻¹ , carbonyl vibration at 1660 cm⁻¹ , and aromatic C=C bending at 1600 cm⁻¹ . UV-Vis spectra (MeOH) show λₘₐₐ at 280 nm (π→π* transition of the chalcone) and 350 nm (n→π* transition of the conjugated ketone). Solvent-induced shifts in DMSO confirm intramolecular hydrogen bonding between the 4′-hydroxyl and glucopyranosyl oxygen.

Properties

IUPAC Name |

(E)-3-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMVZVPAYFZNBM-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neolicuroside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120926-46-7 | |

| Record name | Neolicuroside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Neolicuroside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Licuroside can be synthesized through the glycosylation of isoliquiritigenin with appropriate sugar donors under acidic or enzymatic conditions. The reaction typically involves the use of catalysts such as trifluoromethanesulfonic acid or glycosyltransferases to facilitate the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of licuroside involves the extraction of Glycyrrhiza glabra roots using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify licuroside .

Chemical Reactions Analysis

Types of Reactions: Licuroside undergoes various chemical reactions, including:

Oxidation: Licuroside can be oxidized to form quinones and other oxidative products.

Reduction: Reduction of licuroside can lead to the formation of dihydro derivatives.

Substitution: Glycosidic bonds in licuroside can be hydrolyzed under acidic conditions to yield isoliquiritigenin and sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydro derivatives of licuroside.

Substitution: Isoliquiritigenin and sugar moieties.

Scientific Research Applications

Antiviral Applications

Licuroside has been investigated for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study conducted by researchers utilized computational docking and molecular dynamics simulations to evaluate the binding affinity of licuroside with the main protease (Mpro) of SARS-CoV-2. The findings revealed that licuroside exhibited significant binding affinities, suggesting its potential as an antiviral agent.

Key Findings:

- Binding Affinity : Licuroside demonstrated a binding energy range of −8.7 to −7.3 kcal/mol against the viral protease, comparable to glycyrrhizin, a known antiviral compound .

- In Vitro Activity : Experimental studies indicated robust anti-SARS-CoV-2 activity for licorice extracts containing licuroside under various treatment protocols, including pre-treatment and post-infection strategies .

| Compound | Binding Energy (kcal/mol) | IC50 (µM) |

|---|---|---|

| Licuroside | -8.7 | Not specified |

| Glycyrrhizin | -8.0 | Lower than licorice |

Anticancer Properties

Licuroside has also been studied for its anticancer effects. Research indicates that compounds derived from licorice can inhibit abnormal cell proliferation and tumor growth in various cancer types, including breast and liver cancers.

Case Studies:

- A study highlighted that licorice constituents exhibit anticarcinogenic properties by inhibiting tumor formation in animal models .

- Another investigation focused on the effects of glycyrrhizin and other licorice components on liver cancer cells, demonstrating their ability to lower lipid peroxide levels and protect liver tissues from damage .

Hepatoprotective Effects

The hepatoprotective properties of licuroside have been documented in several studies. Licorice extracts have shown potential in mitigating liver damage caused by various toxins.

Research Insights:

- In a study examining the effects of glyphosate-based pesticides on liver function in rats, licorice root aqueous extract significantly reduced serum liver enzyme levels and improved overall liver health .

- The protective mechanism is thought to involve antioxidant activity and the modulation of inflammatory pathways .

| Study Focus | Treatment Group | Results |

|---|---|---|

| Glyphosate Toxicity | Licorice Extract | Reduced liver enzymes; improved pathology |

| Cancer Cell Proliferation | Licorice Extract | Inhibited tumor growth; reduced proliferation |

Mechanism of Action

Licuroside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.

Antiviral: Interferes with viral replication by binding to viral proteins and inhibiting their activity.

Comparison with Similar Compounds

Licuroside belongs to the chalcone glycoside subclass. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogs

Key Differences :

- Sugar Moieties : Licuroside contains a rare apiosyl-glucoside unit, distinguishing it from isoliquiritin and neoisoliquiritin, which have simpler glucosides .

- Bioactivity: Licuroside’s anti-tumor activity against glioma cells is more pronounced than isoliquiritin’s general anti-inflammatory effects .

Functional Analogs (Glycyrrhiza-Derived Compounds)

Key Findings :

Extraction Dynamics: Licuroside’s optimal extraction occurs in ethanol-water solutions with a lower dielectric constant (ε = 40 ± 4) compared to glycyram (ε = 48 ± 5), reflecting its higher polarity .

Adsorption Energy : Licuroside’s lower ΔG (60.9 vs. 81.8 kJ/mol ) indicates weaker adsorption to plant matrices, facilitating easier extraction .

Quantitative Analysis : Glycyram’s calibration slope (6.10 × 10⁻⁷) is 10× lower than glycyrrhizic acid derivatives (2.11 × 10⁻⁶), requiring higher sensitivity in detection .

Pharmacokinetic and Stability Comparisons

- Solubility: Licuroside is soluble in methanol but insoluble in nonpolar solvents, whereas glycyram (a triterpenoid) exhibits broader solubility in ethanol-water mixtures .

- Stability : Chalcone glycosides like licuroside are prone to hydrolysis under acidic conditions , unlike glycyrrhizic acid derivatives, which are more stable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.